molecular formula C10H10F3NO2 B12331416 Ethyl 2-amino-6-(trifluoromethyl)benzoate

Ethyl 2-amino-6-(trifluoromethyl)benzoate

Cat. No.: B12331416
M. Wt: 233.19 g/mol
InChI Key: SOXUVQRDAOTFFR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(trifluoromethyl)benzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an amino (-NH₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is inferred as C₁₀H₁₀F₃NO₂, with a molecular weight of approximately 251.19 g/mol (calculated). The amino group confers nucleophilic and hydrogen-bonding capabilities, while the electron-withdrawing CF₃ group enhances stability and influences electronic distribution.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 2-amino-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)8-6(10(11,12)13)4-3-5-7(8)14/h3-5H,2,14H2,1H3

InChI Key

SOXUVQRDAOTFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-(trifluoromethyl)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-amino-6-(trifluoromethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique substitution pattern of ethyl 2-amino-6-(trifluoromethyl)benzoate distinguishes it from analogous benzoate esters. Below is a comparative analysis with structurally related compounds:

Structural and Electronic Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-NH₂, 6-CF₃ C₁₀H₁₀F₃NO₂ 251.19 (inferred) High polarity (NH₂), potential bioactivity
Ethyl 2-(trifluoromethyl)benzoate 2-CF₃ C₁₀H₉F₃O₂ 218.17 Low polarity; materials science applications
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate 3-Br, 2-CN, 6-CF₃ C₁₁H₇BrF₃NO₂ 322.08 Steric hindrance; agrochemical intermediate
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 3-Cl, 2-F, 6-CF₃ C₁₀H₇ClF₄O₂ 270.61 Halogenated; cross-coupling reactions
Ethyl 2-bromo-5-(trifluoromethyl)benzoate 2-Br, 5-CF₃ C₁₀H₈BrF₃O₂ 295.07 Organic synthesis intermediate
  • Electronic Effects: The amino group at position 2 in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -Br, -CN, -CF₃) in analogs. This enhances nucleophilicity and solubility in polar solvents compared to halogenated derivatives .
  • However, the amino group may facilitate reactions such as acylation or diazotization .

Physicochemical and Functional Differences

  • Solubility: The amino group increases hydrogen-bonding capacity, likely improving aqueous solubility relative to non-amino analogs like ethyl 2-(trifluoromethyl)benzoate .
  • Applications: Pharmaceuticals: Amino-substituted benzoates are common in drug scaffolds (e.g., benzothiazole derivatives in and ). The target compound’s -NH₂ group may enable incorporation into kinase inhibitors or antimicrobial agents . Agrochemicals: CF₃-substituted esters are prevalent in herbicides (e.g., triflusulfuron methyl in ). The amino group could modify bioactivity or degradation pathways .

Biological Activity

Ethyl 2-amino-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10F3NO2C_{10}H_{10}F_3NO_2 and a molecular weight of approximately 233.19 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate lipid membranes and interact with biological targets. The amino group can participate in hydrogen bonding, further influencing its biological activity.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity. The trifluoromethyl group may enhance binding affinity, leading to increased efficacy as an inhibitor.
  • Receptor Interaction : this compound may influence receptor activity through conformational changes induced by its binding, which can affect downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes effectively, leading to cell death .

Anticancer Potential

The compound is also being studied for its potential anticancer properties. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Such effects are attributed to its ability to modulate key signaling pathways involved in cancer progression.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-amino-4-(trifluoromethyl)benzoateAmino group at position 2Increased reactivity due to amino functionality
Ethyl 2-amino-6-(difluoromethyl)benzoateDifluoromethyl instead of trifluoromethylLower lipophilicity compared to the trifluoromethyl variant
Ethyl 2-amino-6-(methyl)benzoateMethyl group instead of trifluoromethylReduced metabolic stability compared to trifluoromethyl

The presence of the trifluoromethyl group at the 6-position imparts distinct properties, such as enhanced lipophilicity and metabolic stability, which are beneficial for drug design.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : In a study evaluating various derivatives for antimicrobial activity, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
  • Mechanistic Insights : A mechanistic study revealed that the compound interacts with bacterial topoisomerases, inhibiting their function and leading to bacterial cell death. This finding supports the hypothesis that it could serve as a lead compound in antibiotic development .
  • In Vitro Anticancer Activity : In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines. The compound's ability to modulate apoptotic pathways was highlighted as a promising avenue for cancer therapy research.

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